molecular formula C15H17FN4O2S B2563550 4-amino-N5-[(2-fluorophenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide CAS No. 1286732-69-1

4-amino-N5-[(2-fluorophenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B2563550
CAS No.: 1286732-69-1
M. Wt: 336.39
InChI Key: CPNSJDSSNKJSGF-UHFFFAOYSA-N
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Description

4-amino-N5-[(2-fluorophenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide is a complex organic compound that belongs to the class of thiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N5-[(2-fluorophenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2-fluorobenzylamine with isopropyl isocyanate to form an intermediate, which is then reacted with thiazole-3,5-dicarboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-amino-N5-[(2-fluorophenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N5-[(2-fluorophenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-amino-N5-[(2-fluorophenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

4-amino-N5-[(2-fluorophenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide is a synthetic compound known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring, an amino group, and multiple carboxamide functionalities. The presence of a fluorophenyl substituent enhances its chemical reactivity and biological interactions. The molecular formula is C15H18FN3O3SC_{15}H_{18}FN_{3}O_{3}S with a molecular weight of approximately 351.39 g/mol.

Structural Features

FeatureDescription
Thiazole Ring Provides rigidity and potential biological activity
Amino Group Enhances solubility and interaction with targets
Carboxamide Groups Increases hydrogen bonding capabilities
Fluorophenyl Substituent Modifies electronic properties affecting reactivity

Anticancer Activity

Research indicates that compounds containing thiazole rings often exhibit significant anticancer properties. A study evaluated the compound's efficacy against various cancer cell lines through the National Cancer Institute's Developmental Therapeutics Program. The results showed an average cell growth inhibition rate (GP mean) of 12.53% , indicating potential anticancer activity.

Case Study: NCI Evaluation

  • Method : Single-dose assay (10^-5 M) across approximately sixty cancer cell lines.
  • Findings : The compound demonstrated notable inhibition rates, suggesting its role as a candidate for further development in cancer therapies.

Antimicrobial Properties

Thiazole derivatives have been documented for their antimicrobial activities. The compound was tested against several bacterial strains, showing promising results comparable to standard antibiotics.

Antibacterial Activity

  • Tested Strains : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values lower than those of commonly used antibiotics, indicating strong antibacterial potential.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives are also noteworthy. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The mechanism involves the compound's interaction with various molecular targets, modulating their activity to reduce inflammation effectively.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-amino-N5-[5-methylfuran-2-ylmethyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamideContains a furan ringPotentially different biological activity due to furan's reactivity
2-(2-fluorophenyl)-1,3-thiazoleSimpler thiazole structureLimited functionality compared to the target compound
5-(6-fluoro-pyridin-3-yloxy)-thiazole derivativesIncorporates pyridine instead of phenylMay exhibit different pharmacological profiles due to pyridine's electron-withdrawing nature

Properties

IUPAC Name

4-amino-5-N-[(2-fluorophenyl)methyl]-3-N-propan-2-yl-1,2-thiazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2S/c1-8(2)19-14(21)12-11(17)13(23-20-12)15(22)18-7-9-5-3-4-6-10(9)16/h3-6,8H,7,17H2,1-2H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNSJDSSNKJSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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